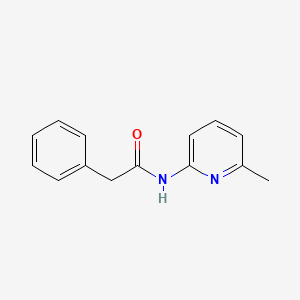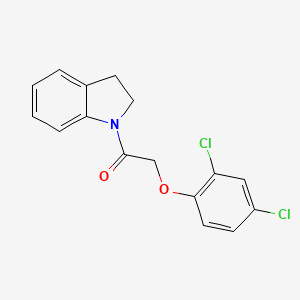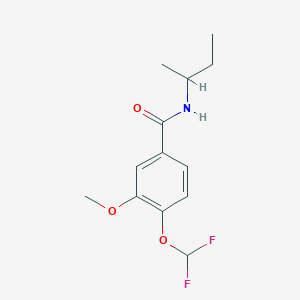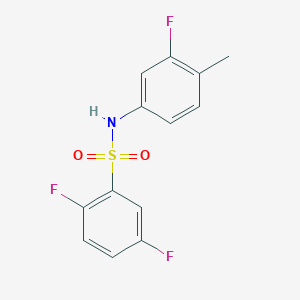
N-(6-methylpyridin-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 6-position and an acetamide group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-phenylacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-methylpyridin-2-yl)-2-phenylacetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(6-methylpyridin-2-yl)-2-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and specialty chemicals. Its role as an intermediate makes it valuable in the production of various chemical products.
Mechanism of Action
The mechanism by which N-(6-methylpyridin-2-yl)-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- N-(2-pyridinyl)-2-phenylacetamide
- N-(6-chloropyridin-2-yl)-2-phenylacetamide
- N-(6-methoxypyridin-2-yl)-2-phenylacetamide
Comparison:
- N-(2-pyridinyl)-2-phenylacetamide: Lacks the methyl group at the 6-position, which may affect its binding affinity and specificity for certain targets.
- N-(6-chloropyridin-2-yl)-2-phenylacetamide: The presence of a chlorine atom can influence the compound’s reactivity and its interactions with biological molecules.
- N-(6-methoxypyridin-2-yl)-2-phenylacetamide: The methoxy group can alter the compound’s solubility and its ability to cross biological membranes.
Uniqueness: N-(6-methylpyridin-2-yl)-2-phenylacetamide is unique due to the presence of the methyl group at the 6-position of the pyridine ring
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H14N2O/c1-11-6-5-9-13(15-11)16-14(17)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChI Key |
CJSFKWVRCVDREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10975482.png)
![2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B10975498.png)

![2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine](/img/structure/B10975504.png)
![1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975510.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![3-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975533.png)

![(2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975548.png)
![2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10975552.png)

